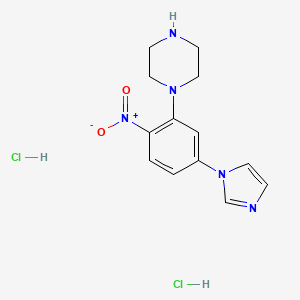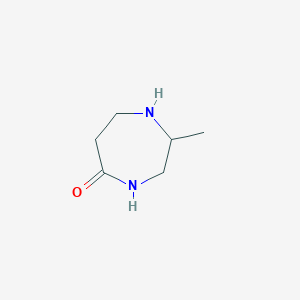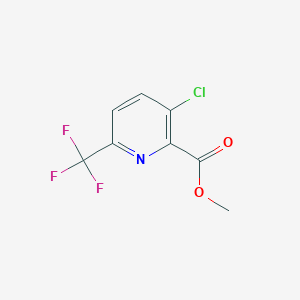
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Probes for Sensing pH and Metal Cations
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene derivatives, such as 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been developed for use as fluorescent probes. These probes are sensitive to pH changes and selectively sense metal cations like magnesium and zinc. Their high sensitivity and selectivity are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Catalysis in Organic Synthesis
Compounds related to 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene have been utilized in catalytic chemistry. For instance, trifluoro- and difluoroborate derivatives of bulky benzene compounds have been used as precatalysts for the C-H borylation of heteroarenes (Légaré et al., 2016).
Electrochemical Fluorination
The electrochemical fluorination of organic compounds, including benzene derivatives, has been facilitated using new electrolytes. These include compounds like 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene. This process results in high current efficiencies and the formation of stable fluorinated products (Momota, Morita & Matsuda, 1993).
Molecular Structure Studies
Studies have focused on the molecular structures of compounds like 1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide, which feature 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene components. These studies explore aspects such as dihedral angles, hydrogen bonding, and molecular conformations (Wang, Huang & Zhu, 2009).
Polymer and Materials Chemistry
The trifluoromethyl-activated trifluoro monomer derived from 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene has been used in the synthesis of hyperbranched poly(arylene ether)s. These polymers have been extensively characterized and have applications in material science due to their thermal stability and unique branching structures (Banerjee, Komber, Häussler & Voit, 2009).
Safety And Hazards
The safety data sheet for a similar compound, “(Trifluoromethoxy)phenyl isocyanate”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
Propriétés
IUPAC Name |
2-(difluoromethoxy)-1,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-3-1-2-4(9)6(5(3)10)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUWHGNLQTPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



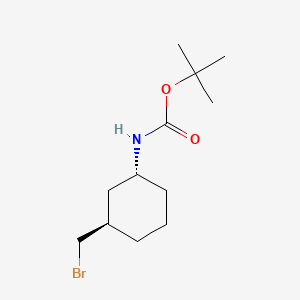
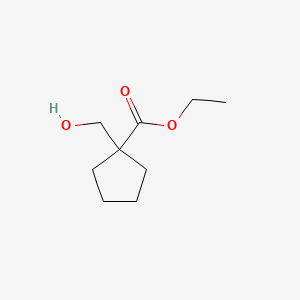
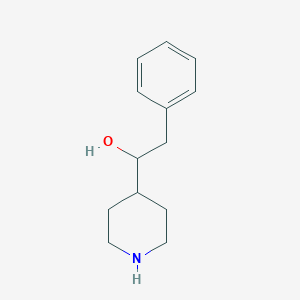
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)



